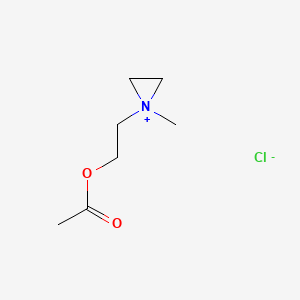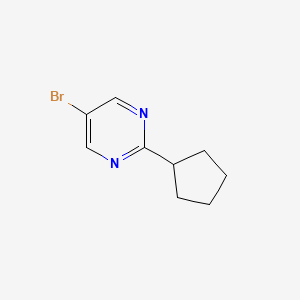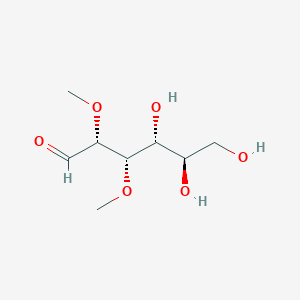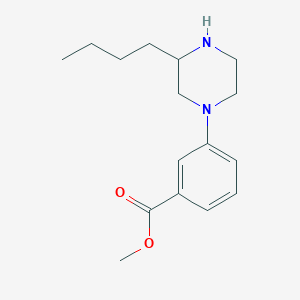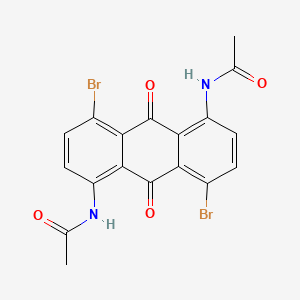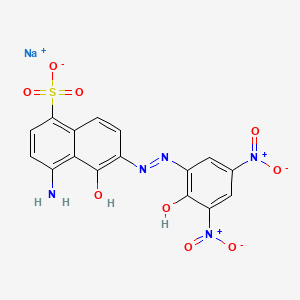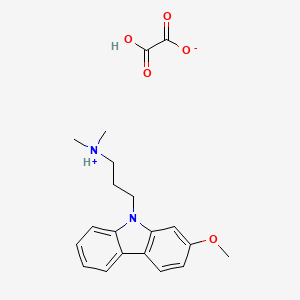![molecular formula C16H13ClO3 B13747705 methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a chlorophenyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate.
Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate in the presence of a base such as sodium hydroxide. This reaction forms the desired product through an aldol condensation mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects.
相似化合物的比较
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-chlorobenzoate
- Methyl 2-(4-chlorophenyl)acetate
-
Uniqueness
- The presence of both a hydroxy group and a chlorophenyl group in the same molecule provides unique reactivity and potential biological activity.
- The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C16H13ClO3 |
|---|---|
分子量 |
288.72 g/mol |
IUPAC 名称 |
methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+ |
InChI 键 |
HGXPBLYYVPPPFU-VMPITWQZSA-N |
手性 SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
